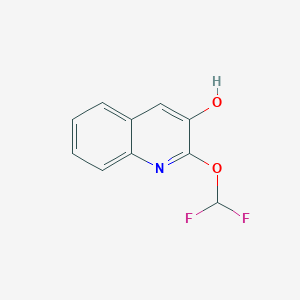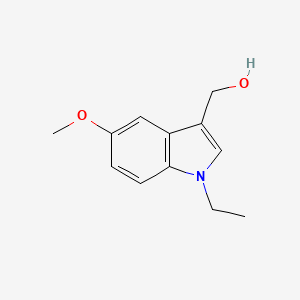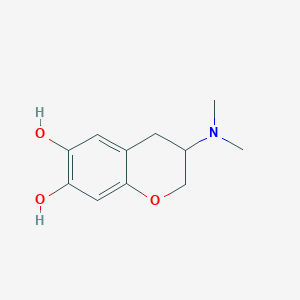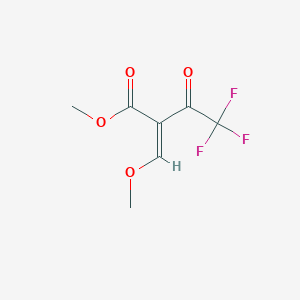
5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one: is an organic compound belonging to the class of naphthalenones This compound is characterized by the presence of two methoxy groups at the 5th and 7th positions and a ketone group at the 1st position of the naphthalene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,4-dimethoxybenzaldehyde with a suitable dienophile in the presence of a Lewis acid catalyst can lead to the formation of the desired naphthalenone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 5,7-dimethoxy-3,4-dihydronaphthalen-1-ol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学研究应用
5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
作用机制
The mechanism of action of 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological context and the specific target molecules.
相似化合物的比较
Similar Compounds
5,7-Dimethoxy-1-tetralone: Similar structure but lacks the dihydronaphthalene ring.
5,7-Dimethoxy-2-naphthaldehyde: Contains an aldehyde group instead of a ketone group.
5,7-Dimethoxy-3,4-dihydro-2H-naphthalen-1-one: Similar structure but differs in the position of the methoxy groups.
Uniqueness
5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and the presence of both methoxy and ketone functional groups
属性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
5,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O3/c1-14-8-6-10-9(12(7-8)15-2)4-3-5-11(10)13/h6-7H,3-5H2,1-2H3 |
InChI 键 |
PXDHVVMDKPESHE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(CCCC2=O)C(=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B11893392.png)
![5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine](/img/structure/B11893394.png)
![1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)
